molecular formula C22H21BrN6O4 B15078951 5-bromo-2-methoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

5-bromo-2-methoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

Cat. No.: B15078951
M. Wt: 513.3 g/mol
InChI Key: ZHJOJWNHQGGXKV-ZMOGYAJESA-N
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Description

5-bromo-2-methoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is a complex organic compound with the molecular formula C22H21BrN6O4. This compound is notable for its unique structure, which combines a brominated methoxybenzaldehyde moiety with a purinyl hydrazone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone typically involves multiple steps. One common method starts with the bromination of 2-methoxybenzaldehyde to produce 5-bromo-2-methoxybenzaldehyde. This intermediate is then reacted with 3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl hydrazine under specific conditions to form the final hydrazone product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-bromo-2-methoxybenzoic acid, while reduction could produce 5-bromo-2-methoxybenzyl alcohol .

Scientific Research Applications

5-bromo-2-methoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-bromo-2-methoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C22H21BrN6O4

Molecular Weight

513.3 g/mol

IUPAC Name

8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione

InChI

InChI=1S/C22H21BrN6O4/c1-28-19-18(20(30)26-22(28)31)29(10-11-33-16-6-4-3-5-7-16)21(25-19)27-24-13-14-12-15(23)8-9-17(14)32-2/h3-9,12-13H,10-11H2,1-2H3,(H,25,27)(H,26,30,31)/b24-13+

InChI Key

ZHJOJWNHQGGXKV-ZMOGYAJESA-N

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=C(C=CC(=C3)Br)OC)CCOC4=CC=CC=C4

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=C(C=CC(=C3)Br)OC)CCOC4=CC=CC=C4

Origin of Product

United States

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